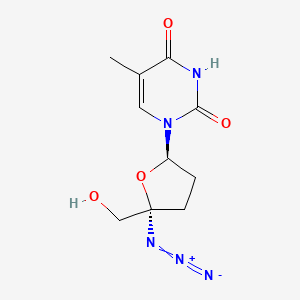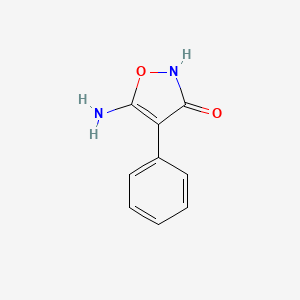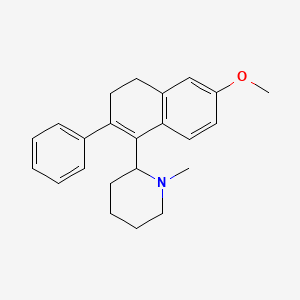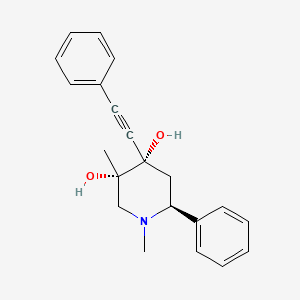
6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as sulfur or nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the thiopyrano ring, followed by the introduction of the benzothiazinone moiety. Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of sulfur or other atoms within the ring.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical studies involving sulfur-containing enzymes or pathways.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide include other heterocyclic compounds with sulfur and oxygen atoms in their ring structures, such as:
- 2,3-Dihydrothiopyrano(3,2-c)benzothiazin-4(6H)-one
- 6-Methyl-2,3-dihydrothiopyrano(3,2-c)benzothiazin-4(6H)-one
- 5,5-Dioxide derivatives of similar heterocyclic compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties. Comparative studies with similar compounds can help elucidate its unique characteristics and potential advantages in various applications.
Propriétés
Numéro CAS |
84965-39-9 |
|---|---|
Formule moléculaire |
C12H11NO3S2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
6-methyl-5,5-dioxo-2,3-dihydrothiopyrano[3,2-c][2,1]benzothiazin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-13-9-5-3-2-4-8(9)11-12(18(13,15)16)10(14)6-7-17-11/h2-5H,6-7H2,1H3 |
Clé InChI |
WENOIZBLQOPMRQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(=O)CCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)




![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)







